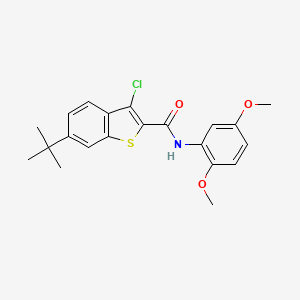![molecular formula C15H21ClN2O5S B11136266 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide](/img/structure/B11136266.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide is a complex organic compound characterized by the presence of a sulfonyl group, a chloro-substituted methoxyphenyl ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable amine under controlled conditions.
Coupling with alaninamide: The sulfonyl chloride intermediate is then coupled with alaninamide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The chloro-substituted methoxyphenyl ring can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the chloro-substituted methoxyphenyl ring but differs in the presence of a sulfamoylphenyl group instead of the tetrahydrofuran moiety.
N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: Similar in having a chloro-substituted methoxyphenyl ring, but with additional methoxy and ethoxy groups.
Uniqueness
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide is unique due to the combination of its sulfonyl group, tetrahydrofuran moiety, and alaninamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C15H21ClN2O5S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H21ClN2O5S/c1-10(15(19)17-9-12-4-3-7-23-12)18-24(20,21)14-8-11(16)5-6-13(14)22-2/h5-6,8,10,12,18H,3-4,7,9H2,1-2H3,(H,17,19) |
InChI Key |
FUDPOUCHEIXAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136183.png)
![4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B11136195.png)
![6-hydroxy-11-(4-prop-2-enoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11136209.png)
![3-hydroxy-1-(2-methoxyethyl)-5-[3-(3-methylbutoxy)phenyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136215.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide](/img/structure/B11136218.png)
![N-(4-methoxyphenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11136220.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11136223.png)
![2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136229.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11136232.png)

![(4E)-5-(4-ethylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11136247.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11136273.png)
![2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane](/img/structure/B11136274.png)
![N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11136281.png)
